molecular formula C12H11O2Sb B14699363 Hydroxy(diphenyl)stibane oxide CAS No. 22811-63-8

Hydroxy(diphenyl)stibane oxide

Cat. No.: B14699363
CAS No.: 22811-63-8
M. Wt: 308.97 g/mol
InChI Key: OBEVPMODLFYDMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy(diphenyl)stibane oxide is an organoantimony compound characterized by a central antimony (Sb) atom bonded to two phenyl groups, a hydroxyl group, and an oxygen atom. Antimony-based compounds are notable for their varied reactivity and applications in materials science, though they are less studied compared to phosphorus or arsenic analogs .

Properties

CAS No.

22811-63-8

Molecular Formula

C12H11O2Sb

Molecular Weight

308.97 g/mol

IUPAC Name

diphenylstibinic acid

InChI

InChI=1S/2C6H5.H2O.O.Sb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;1H2;;/q;;;;+1/p-1

InChI Key

OBEVPMODLFYDMV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(diphenyl)stibane oxide can be synthesized through several methods. One common approach involves the reaction of diphenylstibine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(diphenyl)stibane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced back to diphenylstibine under specific conditions.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Diphenylstibine.

    Substitution: Various substituted antimony compounds depending on the nucleophile used.

Scientific Research Applications

Hydroxy(diphenyl)stibane oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of hydroxy(diphenyl)stibane oxide involves its interaction with molecular targets such as enzymes and cellular components. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hydroxy(diphenyl)stibane oxide with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and adsorption behavior.

Structural Analogs: Phosphorus-Based Compounds

Phosphorus-containing compounds, such as triphenylphosphine oxide and diphenyl phosphate , share structural similarities (e.g., aromatic substituents and oxygen bonding) but differ in central atom electronegativity and polarizability.

Compound Molecular Formula Key Properties Reactivity/Adsorption Behavior
This compound C₁₂H₁₁OSb Limited data; likely moderate solubility in polar solvents due to hydroxyl group. Antimony may confer higher toxicity compared to phosphorus. Anticipated adsorption on metal oxides (e.g., zirconia) due to hydroxyl and phenyl groups .
Triphenylphosphine oxide C₁₈H₁₅OP High thermal stability (mp 156–158°C). Soluble in organic solvents (e.g., chloroform). Adsorbs strongly on zirconia in methanol (Table V: ~85 µmol/100 mg) due to P=O group .
Diphenyl phosphate C₁₂H₁₁O₄P Hygroscopic; soluble in water and alcohols. Higher adsorption in water (~92 µmol/100 mg) due to lower solubility and ionic interactions .

Key Insight : The hydroxyl group in this compound may enhance its adsorption on polar surfaces, similar to phosphorus analogs. However, antimony’s larger atomic radius and lower electronegativity could reduce Lewis acidity compared to phosphorus .

Other Organoantimony Compounds

Antimony compounds like N-methylglucamine antimonate () are used in pharmaceuticals (e.g., antiparasitic agents). In contrast, glucamine derivatives exhibit higher water solubility due to carbohydrate moieties .

Diphenyl-Containing Compounds

Diphenyl ether (UN 3082, CAS 101-84-8) and diphenyl carbonate lack a central heteroatom but share phenyl substituents:

Compound Molecular Formula Stability/Reactivity Applications
Diphenyl ether C₁₂H₁₀O Stable under standard conditions; high boiling point (259°C). Heat-transfer fluids, fragrance stabilizers .
Diphenyl carbonate C₁₃H₁₀O₃ No hazardous reactions reported; hydrolyzes slowly in water. Polymer synthesis (e.g., polycarbonates) .
This compound C₁₂H₁₁OSb Likely reactive under acidic/alkaline conditions due to Sb–O bond lability. Potential catalyst or intermediate in organometallic reactions (inferred).

Solubility and Stability Trends

  • Solubility : this compound is expected to exhibit lower aqueous solubility than diphenyl phosphate but higher than purely hydrophobic analogs like diphenyl ether.
  • Stability : Antimony compounds generally show lower thermal and hydrolytic stability compared to phosphorus analogs. For example, triphenylphosphine oxide remains inert under ambient conditions, whereas antimony derivatives may decompose or oxidize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.